dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate
Description
Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is a polycyclic heteroaromatic compound featuring a fused pyrazolo-pyrido-pyrimidine core substituted with a dimethyl isophthalate group. Below, we compare its structural, synthetic, and spectroscopic properties with related compounds from published literature.
Properties
Molecular Formula |
C26H20N4O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
dimethyl 5-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H20N4O5/c1-15-22(16-7-5-4-6-8-16)23-27-14-20-21(30(23)28-15)9-10-29(24(20)31)19-12-17(25(32)34-2)11-18(13-19)26(33)35-3/h4-14H,1-3H3 |
InChI Key |
ZJWBXKWYDMNOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate typically involves the condensation of isoflavone and 3-aminopyrazole. This reaction can be carried out under microwave irradiation or conventional heating . The choice of method depends on the desired yield and reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antifungal and antidiabetic activities
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s tricyclic pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine system distinguishes it from simpler bicyclic or benzofused analogs:
- Triazolo-pyrimidine derivatives (e.g., Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate in ) feature a bicyclic triazolo-pyrimidine core with fewer fused rings .
- Pyrazolo-triazines () and pyrazolo-benzotriazines () incorporate triazine or benzotriazine rings instead of pyrido-pyrimidine systems, altering electronic properties and steric bulk .
Substituent Effects
- Dimethyl isophthalate group : Unique to the target compound, this ester group enhances lipophilicity compared to hydroxyl or ethyl carboxylate substituents in analogs (e.g., the hydroxyl group in ’s compound contributes to hydrogen bonding) .
- Phenyl and methyl groups : Common in all compared compounds, these substituents influence π-π stacking and steric hindrance.
Table 1: Structural and Substituent Comparison
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- Aromatic protons : The target’s isophthalate and phenyl groups would produce complex multiplet signals (δ 6.99–8.12 ppm), similar to ’s ArH signals .
- Methyl/ethyl esters : Target compound’s OCH3 groups (~3.8–4.0 ppm) contrast with ’s OCH2CH3 (δ 1.23 and 4.14 ppm) .
Table 2: Spectroscopic Data Comparison
| Compound | IR C=O (cm⁻¹) | 1H-NMR Key Signals (ppm) | Reference |
|---|---|---|---|
| Target Compound | ~1700* | 3.8–4.0 (OCH3), 6.99–8.12 (ArH) | - |
| Ethyl-1,5-dihydro-... () | 1666 | 1.23 (OCH2CH3), 4.14 (OCH2CH3) |
*Estimated based on analogous esters.
Biological Activity
Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is a complex heterocyclic compound that exhibits significant biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a distinctive pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core structure. This unique arrangement of functional groups contributes to its reactivity and interaction with various biological targets. The compound's molecular formula is , and its molecular weight is 358.37 g/mol.
Biological Activity
Research indicates that this compound possesses several notable biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may have implications for drug development targeting various diseases. Its ability to interact with enzymes suggests mechanisms that could inhibit cell proliferation and induce apoptosis in cancer cells .
- Antifungal and Antidiabetic Properties : Derivatives of this compound are under investigation for their antifungal and antidiabetic activities. These properties are crucial in developing new treatments for fungal infections and metabolic disorders such as diabetes .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This interaction can inhibit enzymatic activity or modulate critical signaling pathways involved in disease processes. Understanding these interactions is essential for elucidating the therapeutic potential of the compound .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo-Pyrimidine Core : Initial reactions focus on constructing the pyrazolo-pyrimidine framework through cyclization reactions.
- Functional Group Modifications : Subsequent steps involve introducing various substituents to enhance biological activity and solubility.
- Purification and Characterization : Final products are purified using chromatographic techniques and characterized using NMR and mass spectrometry.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivatives | Similar core structure; different substituents | Antifungal activities |
| Indole Derivatives | Contains an indole ring; diverse substituents | Antiviral and anticancer properties |
| 3,6-Dimethyl-5-oxo-pyrido[3,4-f][1,2,4]triazepino[2,3-a]benzimidazole | Unique nitrogen-containing ring | Antidiabetic activity |
The distinctiveness of this compound lies in its specific functional groups and structural arrangement that enable unique interactions with biological targets .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Cancer Research : In vitro studies demonstrated that derivatives of this compound could significantly inhibit the growth of various cancer cell lines by inducing apoptosis .
- Antifungal Activity : Preliminary tests indicated that certain derivatives exhibited potent antifungal effects against common pathogens such as Candida species .
- Diabetes Management : Research into the antidiabetic properties revealed that modifications to the compound could enhance its ability to regulate glucose levels in diabetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
